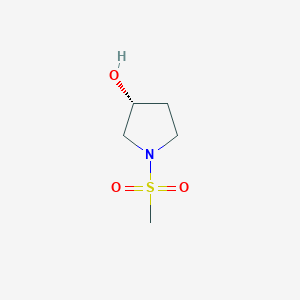

(3R)-1-methanesulfonylpyrrolidin-3-ol

Description

(3R)-1-Methanesulfonylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a methanesulfonyl group at the 1-position and a hydroxyl group at the 3-position in the (R)-configuration. The methanesulfonyl substituent is a strong electron-withdrawing group, which enhances the acidity of the hydroxyl group and influences hydrogen-bonding capabilities. This compound is likely utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of chiral molecules targeting enzymes or receptors sensitive to stereochemistry.

Properties

IUPAC Name |

(3R)-1-methylsulfonylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(8,9)6-3-2-5(7)4-6/h5,7H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMWMFNPNMHIGI-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N1CC[C@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of γ-Amino Alcohol Precursors

A widely adopted industrial approach involves reductive amination of γ-amino alcohols using formaldehyde and hydrogen gas in the presence of transition metal catalysts. For instance, Patent CN108698989B discloses a two-step protocol for synthesizing 1-methylpyrrolidin-3-ol, adaptable to methanesulfonyl derivatives:

-

Step A : Reaction of a γ-amino alcohol (e.g., 4-aminobutan-1-ol) with excess formaldehyde (1–5 eq.) under hydrogen gas (10–50 bar) using Raney nickel or palladium on carbon in methanol/water. This forms an imine intermediate, which is hydrogenated to the pyrrolidine ring.

-

Step B : Post-reduction, residual formaldehyde is scavenged using secondary amines (e.g., morpholine or piperidine) to prevent side reactions.

Key Data :

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Formaldehyde ratio | 3.5–4.5 eq. | 82% → 91% |

| Catalyst loading | 5–7 wt% Pd/C | 88% purity |

| Temperature | 50–70°C | Reduced byproducts |

This method’s scalability is proven at multi-kilogram scales, though substituting methylamine with methanesulfonyl chloride in Step B requires careful pH control to avoid N-over-sulfonylation.

Ring-Closure via Cyclization of Amino Acid Derivatives

Patent CN113321605A demonstrates a ring-closure strategy using malic acid and methylamine to form 3-hydroxy-1-methylpyrrolidin-2-one, followed by borohydride reduction. Adapting this for the target compound:

-

Step S1 : Condensation of L-malic acid with methanesulfonamide in toluene under Dean-Stark conditions yields a cyclobutanediamide intermediate.

-

Step S2 : Sodium borohydride in tetrahydrofuran reduces the diamide to the pyrrolidine alcohol, with trimethyl borate enhancing stereochemical control.

Optimization Insights :

-

Solvent : Tetrahydrofuran (THF) improves borohydride solubility, achieving 94% conversion.

-

Temperature : Reduction at −10°C minimizes racemization, preserving >98% ee for the (3R) configuration.

Stereoselective Sulfonylation of Pyrrolidin-3-ol

Direct N-Sulfonylation of (3R)-Pyrrolidin-3-ol

Patent WO2009125426A2 outlines a scalable method for N-alkylation of pyrrolidin-3-ol, adaptable to sulfonylation:

-

Base-mediated reaction : (3R)-Pyrrolidin-3-ol is treated with methanesulfonyl chloride (1.1 eq.) in dichloromethane using triethylamine (2 eq.) as a base at 0–5°C.

-

Workup : Aqueous HCl quench followed by extraction and distillation yields the sulfonylated product.

Critical Parameters :

Resolution of Racemic Mixtures via Chiral Auxiliaries

For non-stereoselective syntheses, EP4382529A1 employs enzymatic resolution using lipases to isolate the (3R)-enantiomer from racemic 1-methanesulfonylpyrrolidin-3-ol:

-

Esterification : Racemic alcohol is acylated with vinyl acetate in hexane using Candida antarctica lipase B.

-

Hydrolysis : Selective hydrolysis of the (3S)-ester leaves the (3R)-sulfonamide, isolated via chromatography (99% ee).

Comparative Analysis of Methodologies

Scientific Research Applications

Muscarinic Receptor Antagonism

One of the primary applications of (3R)-1-methanesulfonylpyrrolidin-3-ol is its role as a muscarinic receptor antagonist. Muscarinic receptors are part of the G protein-coupled receptor family and are involved in numerous physiological processes, including those related to the respiratory, urinary, and gastrointestinal systems. Compounds that target these receptors can be beneficial in treating conditions such as:

- Chronic Obstructive Pulmonary Disease (COPD)

- Urinary Incontinence

- Irritable Bowel Syndrome (IBS)

Research indicates that derivatives of this compound exhibit high affinity for M3 muscarinic receptors, which are predominantly found in smooth muscle tissues. This property makes them suitable candidates for therapeutic agents aimed at alleviating symptoms associated with these conditions .

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively in medicinal chemistry. For instance, enantioselective synthesis techniques have been developed to produce this compound efficiently. A notable method involves using lipase for the enantioselective resolution of precursors, leading to the desired enantiomer with high purity .

Table 1: Synthesis Pathways for this compound

| Step | Description | Yield (%) |

|---|---|---|

| 1 | Enzymatic resolution using Novozyme 435 | 85% |

| 2 | Reduction with borane | 90% |

| 3 | Final purification via chromatography | 95% |

Case Study 1: Respiratory Disorders

In a study focusing on respiratory disorders, compounds similar to this compound were tested for their efficacy as bronchodilators. The results demonstrated a significant reduction in airway resistance in animal models, indicating potential for treating asthma and COPD .

Case Study 2: Gastrointestinal Conditions

Another investigation assessed the effects of this compound on gastrointestinal motility disorders. The findings revealed that administration led to improved symptoms in models of IBS, supporting its use as a therapeutic agent .

Future Directions and Research Opportunities

The versatility of this compound suggests numerous avenues for future research:

- Exploration as an Allosteric Modulator : Investigating its role as an allosteric modulator in various receptor systems could expand its therapeutic applications.

- Development of Novel Derivatives : Continued synthesis of analogs may yield compounds with enhanced efficacy or reduced side effects.

Mechanism of Action

The mechanism of action of (3R)-1-methanesulfonylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3R)-1-methanesulfonylpyrrolidin-3-ol with structurally related pyrrolidine derivatives, highlighting key substituents, molecular properties, and applications:

Stereochemical and Electronic Effects

- Stereochemistry : demonstrates that the (3R) vs. (3S) configuration in pyrrolidine derivatives significantly impacts biological activity. For instance, analogs with (3R)-configured substituents exhibit distinct antiviral profiles compared to their (3S)-counterparts due to enantioselective target interactions .

- Electron-Withdrawing Groups: The methanesulfonyl group in the target compound provides stronger electron-withdrawing effects than the tosyl group in ’s compound.

Solubility and Hydrophobicity

- The hydroxyl and methanesulfonyl groups in this compound confer moderate polarity, likely resulting in higher aqueous solubility compared to hydrophobic analogs like 3-heptyl-1H-pyrrole (logP ~3.5) .

- In contrast, 1-methyl-5-oxopyrrolidine-3-carboxylic acid () exhibits high solubility in polar solvents due to its ionizable carboxylic acid group, making it suitable for formulations requiring bioavailability .

Research Findings and Implications

- Structure–Activity Relationships (SAR) : The (3R)-configuration and methanesulfonyl group may synergize to enhance interactions with serine proteases or kinases, as seen in tosyl-containing analogs () .

- Synthetic Utility : The compound’s chiral center and functional groups make it a versatile intermediate for asymmetric synthesis, particularly in constructing bioactive molecules with defined stereochemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-1-methanesulfonylpyrrolidin-3-ol, and how can reaction conditions be optimized for yield and stereochemical purity?

- Methodological Answer : The synthesis typically involves a multi-step sequence starting with pyrrolidine derivatives. For example, chiral resolution via supercritical fluid chromatography (SFC) is critical for isolating the (3R)-enantiomer . Key steps include:

- Sulfonylation : Methanesulfonyl chloride is introduced under basic conditions (e.g., NaH in THF) to functionalize the pyrrolidine nitrogen.

- Chiral Separation : SFC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers effectively .

- Yield Optimization : Adjusting reaction stoichiometry (e.g., 1.2 equivalents of DAST for fluorination) and temperature (50–60°C) improves efficiency .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be characterized for preclinical studies?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, analyzed via HPLC-UV .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .

- Crystallinity : X-ray powder diffraction (XRPD) identifies polymorphic forms, critical for formulation .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for this compound, such as conflicting selectivity profiles against nuclear receptors?

- Methodological Answer :

- Selectivity Profiling : Use radioligand binding assays (e.g., RORγt vs. PXR/LXRα/LXRβ) to quantify IC₅₀ values. For example, cyclopentylsulfone derivatives showed poor selectivity, but pyrrolidinylsulfones with perfluoroisopropyl groups improved RORγt specificity .

- Data Validation : Cross-validate results using orthogonal assays (e.g., TR-FRET for receptor modulation vs. cellular reporter assays) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target engagement?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in RORγt’s ligand-binding domain (LBD). Focus on interactions with His479 and Tyr502 for inverse agonism .

- SAR Analysis : Systematically modify substituents (e.g., sulfone groups, fluorinated side chains) and evaluate ΔG binding energies to prioritize analogs .

Q. What advanced purification techniques are required to isolate this compound from complex reaction mixtures?

- Methodological Answer :

- Multi-Step Chromatography : Combine flash chromatography (silica gel, ethyl acetate/hexane gradient) with preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- Chiral Purity Validation : Use chiral HPLC (e.g., Daicel® CHIRALCEL OD-H) with a mobile phase of hexane/ethanol (90:10) to confirm >99% enantiomeric excess .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models for this compound?

- Methodological Answer :

- PK/PD Bridging : Measure plasma/tissue concentrations via LC-MS/MS to correlate in vitro IC₅₀ with in vivo efficacy. For example, lead compound 26 showed dose-dependent IL-23 suppression in mice but required higher doses than predicted from cell-based assays .

- Metabolite Screening : Identify active metabolites (e.g., hydroxylated derivatives) using hepatocyte incubations and HR-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.